5-ethyl-3-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-5,5a,6,7,8,9-hexahydro-11H-pyrido[2,1-b]quinazolin-11-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including an ethyl group, a fluorophenyl group, a piperazine ring, and a pyrido[2,1-b]quinazolin-11-one moiety. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The piperazine ring and the pyrido[2,1-b]quinazolin-11-one moiety, in particular, would contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For instance, the piperazine ring might undergo reactions with acids or bases, and the fluorophenyl group could be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, which might affect its solubility and distribution in biological systems .科学的研究の応用
Receptor Affinity and Antagonism
The compound 5-ethyl-3-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-5,5a,6,7,8,9-hexahydro-11H-pyrido[2,1-b]quinazolin-11-one, along with its related derivatives, has been explored for its potential interaction with various receptors, notably dopamine D-2 and serotonin 5-HT2 receptors. Research has demonstrated that similar compounds exhibit significant affinity for these receptors in ligand binding studies. For instance, studies have shown that certain derivatives can inhibit quipazine-induced head twitches in rats, which is a measure of central 5-HT2 receptor antagonism. These findings suggest potential applications in understanding and modulating dopaminergic and serotonergic pathways in the central nervous system, which could have implications for the treatment of neuropsychiatric disorders and for neuropharmacological research (J. Perregaard et al., 1992).
Antimicrobial Activity
Another avenue of research for compounds structurally related to this compound is their antimicrobial activity. Various derivatives have been synthesized and tested for their efficacy against different strains of bacteria and fungi. For example, a series of derivatives have been evaluated for their antibacterial activity against a range of Gram-positive and Gram-negative bacteria, as well as for antifungal activity. Such research is critical for the development of new antimicrobial agents in the face of rising antibiotic resistance, indicating the compound's potential in contributing to infectious disease treatment and control (N. Patel et al., 2007; T. Ram et al., 2016).
Neuropharmacology and Imaging
Compounds with structural similarities to this compound have also been explored in the context of neuropharmacology and neuroimaging. Specifically, derivatives have been developed and evaluated as potential radioligands for positron emission tomography (PET) imaging of 5-HT1A receptors in the brain. This application is highly relevant for the study of the serotonergic system in various psychiatric and neurological disorders, providing insights into receptor distribution, density, and function, and facilitating the development of targeted therapies (A. Plenevaux et al., 2000).
作用機序
Safety and Hazards
将来の方向性
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications. For instance, it could be studied for its potential use in pharmaceuticals, materials science, or other areas .
特性
IUPAC Name |
5-ethyl-3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazolin-11-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN4O2/c1-2-29-22-17-18(6-11-21(22)25(32)30-12-4-3-5-23(29)30)24(31)28-15-13-27(14-16-28)20-9-7-19(26)8-10-20/h6-11,17,23H,2-5,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSLPBKKAWWYHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。